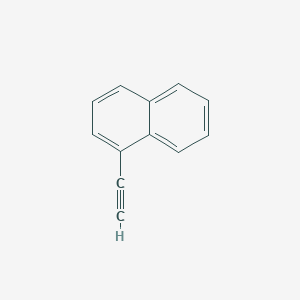

1-Ethynylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZUXEWWARACSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31961-12-3 | |

| Record name | Naphthalene, 1-ethynyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31961-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90935650 | |

| Record name | 1-Ethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15727-65-8 | |

| Record name | 1-Ethynylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15727-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015727658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of alpha-Naphthylacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Naphthylacetylene, also known as 1-ethynylnaphthalene, is an aromatic hydrocarbon of significant interest in organic synthesis and materials science. Its rigid structure, incorporating a naphthalene core and a terminal alkyne, makes it a valuable building block for the synthesis of complex organic molecules, including polymers and functional materials. A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in areas such as reaction kinetics, process design, and formulation development. This technical guide provides a comprehensive overview of the key physical properties of alpha-naphthylacetylene, accompanied by detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of alpha-naphthylacetylene are summarized in the table below. These values represent a consolidation of data from various sources and provide a baseline for its handling and application in a laboratory setting.

| Physical Property | Value | Units |

| Molecular Formula | C₁₂H₈ | |

| Molecular Weight | 152.19 | g/mol |

| Melting Point | 1 | °C |

| Boiling Point | 270.4[1] (at 760 mmHg), ~209.67 (rough estimate)[2] | °C |

| Density | 1.070[1][2][3][4] | g/mL at 25 °C |

| Refractive Index | n20/D 1.6500[1][2][3][4] | |

| Flash Point | 106.3[1], 57.8 (closed cup)[4] | °C |

| Vapor Pressure | 0.0114 | mmHg at 25°C |

| Solubility | Soluble in DMSO[2] | |

| CAS Number | 15727-65-8 |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of alpha-naphthylacetylene. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For alpha-naphthylacetylene, which has a melting point of 1°C, a specialized low-temperature apparatus is required.

Methodology:

-

Sample Preparation: A small, pure sample of alpha-naphthylacetylene is loaded into a capillary tube.

-

Apparatus: A calibrated melting point apparatus with a cooling capability (e.g., a cryostat or a cooled stage microscope) is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is slowly decreased until the sample solidifies. The temperature is then gradually increased at a slow, controlled rate (e.g., 0.5-1°C per minute).

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. The melting point is reported as this range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Simple distillation is a common method for determining the boiling point of a liquid.[5]

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[5]

-

Sample and Heating: The round-bottom flask is filled with a sample of alpha-naphthylacetylene and a few boiling chips to ensure smooth boiling. The flask is then heated gently.

-

Temperature Measurement: The thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation head. This ensures that the recorded temperature is that of the vapor in equilibrium with the liquid.[5]

-

Observation: As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[5] It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid like alpha-naphthylacetylene, this can be determined using a pycnometer or a graduated cylinder and a balance.

Methodology (using a pycnometer):

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with alpha-naphthylacetylene, ensuring there are no air bubbles. The temperature of the sample is recorded.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The mass of the alpha-naphthylacetylene is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. A qualitative assessment of solubility in various solvents is a common practice.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are selected.

-

Procedure: A small, measured amount of alpha-naphthylacetylene (e.g., 0.1 g) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated and observed to see if the solute dissolves completely. The solubility is typically reported in qualitative terms such as "soluble," "sparingly soluble," or "insoluble." For quantitative analysis, the concentration of a saturated solution would be determined.

Visualizations

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the determination and verification of the physical properties of an organic compound like alpha-naphthylacetylene.

Caption: Workflow for the determination and validation of physical properties.

References

The Diverse Reactivity of 1-Ethynylnaphthalene: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

1-Ethynylnaphthalene, a terminal alkyne fused to a naphthalene core, is a versatile building block in organic synthesis. Its rigid structure and reactive ethynyl group make it a valuable precursor for the construction of complex polycyclic aromatic hydrocarbons, functionalized materials, and pharmacologically relevant scaffolds. This technical guide provides a comprehensive review of the key reactions of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a practical resource for the scientific community.

Synthesis of this compound

A common and scalable method for the synthesis of this compound involves the reaction of 1-acetonaphthone with a chlorinating agent followed by elimination. An alternative practical large-scale synthesis starts from the more readily available 1-bromonaphthalene.

Experimental Protocol: Large-Scale Synthesis from 1-Bromonaphthalene

This procedure outlines a multi-step synthesis starting from 1-bromonaphthalene, proceeding through key intermediates to yield this compound in high overall yield.

-

Preparation of 2-(1-Naphthyl)ethanol: A Grignard reagent is first prepared from 1-bromonaphthalene (1.0 mol) and magnesium in diethyl ether. This is then reacted with oxirane (1.2 mol) in ether. The reaction mixture is worked up with an aqueous ammonium chloride solution to yield the target alcohol.

-

Preparation of 2-(1-Naphthyl)ethyl Chloride: The alcohol from the previous step is dissolved in pyridine. Thionyl chloride (1.2 mol) is added cautiously to the cooled solution. After the addition is complete, the mixture is heated to ensure the reaction goes to completion. The product is isolated by extraction.

-

Preparation of this compound: The 2-(1-naphthyl)ethyl chloride is dissolved in a suitable solvent like tetrahydrofuran. A strong base, such as sodium amide in liquid ammonia or potassium tert-butoxide in THF, is added portion-wise at low temperature. The reaction involves a double dehydrohalogenation. The mixture is stirred for several hours and then quenched carefully with water. The product, this compound, is isolated by extraction and purified by distillation. This route can provide overall yields in the range of 60-70%.

Metal-Catalyzed Coupling and Cyclization Reactions

The terminal alkyne functionality of this compound is highly amenable to a variety of metal-catalyzed transformations, most notably palladium- and copper-catalyzed coupling reactions. These reactions are fundamental for creating new carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for terminal alkynes, enabling the formation of a C(sp)-C(sp²) bond by reacting the alkyne with an aryl or vinyl halide. This reaction is catalyzed by a combination of palladium and copper complexes.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling

| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ (0.1) | CuI (0.2) | Et₃N | Et₃N | 50 | 3 | >95 |

| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ (0.1) | CuI (0.2) | Et₃N | THF | RT | 3 | ~90 |

| 3 | 4-Bromotoluene | Pd(PPh₃)₄ (2) | CuI (1) | Piperidine | DMF | 80 | 12 | ~85 |

| 4 | 2-Bromothiophene | Pd EnCat™ 40 (0.8) | - | Et₄NCl / AcONa | Ethanol | 140 (MW) | 0.5 | >90[1] |

Note: Yields are representative for terminal alkynes like this compound under optimized conditions.

Experimental Protocol: General Sonogashira Coupling [2]

To a solution of the aryl halide (1.0 eq) in a suitable solvent such as THF or DMF (5 mL per mmol of halide) is added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.5-2 mol%) and copper(I) iodide (0.5-2 mol%).[2] An amine base (e.g., triethylamine or diisopropylamine, 2-5 eq) is added, followed by this compound (1.1-1.2 eq). The reaction vessel is purged with an inert gas (N₂ or Ar) and stirred at room temperature or heated as required. The reaction progress is monitored by TLC or GC. Upon completion, the mixture is diluted with an organic solvent (e.g., ethyl acetate or ether) and washed with saturated aqueous NH₄Cl, water, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Glaser-Hay Homocoupling

The Glaser-Hay coupling provides a direct method for the synthesis of symmetric 1,3-diynes through the oxidative homocoupling of terminal alkynes.[3] This reaction is typically catalyzed by a copper(I) salt in the presence of a ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and an oxidant, often oxygen from the air.[3][4]

Quantitative Data for Glaser-Hay Coupling

| Entry | Substrate | Catalyst | Ligand | Oxidant | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | CuCl | TMEDA | Air (O₂) | Acetone | RT | >90 |

| 2 | This compound | Cu(OAc)₂ | Pyridine | - | Pyridine | 60 | High |

| 3 | Propargyl alcohol | CuI / I₂ | Na₂CO₃ | - | DMF | 80 | Good |

Experimental Protocol: General Glaser-Hay Coupling [5]

A solution of this compound (1.0 eq) is prepared in a solvent like acetone or dichloromethane. A catalytic amount of copper(I) chloride (5-10 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) are added. The reaction mixture is stirred vigorously under an atmosphere of air or oxygen (via a balloon or by bubbling through the solution) at room temperature. The reaction is monitored by TLC for the disappearance of the starting material. After completion, the solvent is removed in vacuo, and the residue is taken up in an organic solvent and washed with dilute aqueous acid (e.g., 1 M HCl) to remove the copper catalyst, followed by water and brine. The organic layer is dried, concentrated, and the resulting 1,4-di(naphthalen-1-yl)buta-1,3-diyne is purified by recrystallization or column chromatography.

Nickel-Catalyzed Cycloadditions

Nickel catalysts are effective in promoting various cycloaddition reactions involving alkynes. For instance, 1-ethynyl-8-halonaphthalenes can undergo a remarkable cascade cycloaddition with nitriles in the presence of a [NiBr₂(dppe)]/Zn system to form complex pyrroloarenes.[6] This transformation involves the activation of the C≡N triple bond twice, forming five new bonds in a single operation.[6]

Caption: Workflow for Ni-catalyzed pyrroloarene synthesis.

Pericyclic Reactions: Cycloadditions

The π-system of the ethynyl group makes this compound a competent participant in various pericyclic reactions, particularly cycloadditions, to construct new ring systems.

[4+2] Diels-Alder Reaction

In the Diels-Alder reaction, an alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.[7] While the naphthalene core itself is generally unreactive as a diene due to its aromaticity, the ethynyl substituent can readily participate as the dienophile.[8][9] High temperatures are often required, and the reaction can be followed by a subsequent elimination or rearrangement to form a new aromatic system.

Quantitative Data for Diels-Alder Reactions with Alkynes

| Entry | Diene | Dienophile | Conditions | Product Type | Yield (%) |

| 1 | Tetracyclone | Phenylacetylene | Toluene, reflux | Substituted benzene | High[1] |

| 2 | Anthracene | Maleic Anhydride | Xylene, reflux | Bicyclic adduct | ~90 |

| 3 | Naphthalene | N-phenylmaleimide | GaCl₃ (cat.), RT, 7 days | endo-adduct | 30[8] |

Experimental Protocol: Diels-Alder Reaction with Tetracyclone [1][10]

This protocol uses phenylacetylene as a model for this compound. To a solution of tetraphenylcyclopentadienone (tetracyclone, 1.0 eq) in a high-boiling solvent such as nitrobenzene or diphenyl ether, this compound (1.1 eq) is added. The mixture is heated to reflux (typically >200 °C) until the characteristic deep purple color of the tetracyclone disappears, indicating the formation of the initial adduct. This intermediate readily loses carbon monoxide (CO) upon heating to form the aromatic product, 1,2,3,4-tetraphenyl-5-(naphthalen-1-yl)benzene. After cooling, the reaction mixture is triturated with a non-polar solvent like hexanes or ethanol to precipitate the product, which is then collected by vacuum filtration and can be further purified by recrystallization.

[3+2] Dipolar Cycloaddition

This compound can act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a prominent example, yielding a 1,2,3-triazole ring.[11][12] This reaction is a cornerstone of "click chemistry" and is widely used in bioconjugation and materials science.[13]

Caption: Concerted mechanism of a [3+2] cycloaddition.

Experimental Protocol: Azide-Alkyne Cycloaddition

To a solution of this compound (1.0 eq) in a suitable solvent mixture, such as t-butanol/water (1:1), is added benzyl azide (1.0 eq). Sodium ascorbate (0.1 eq) is added, followed by copper(II) sulfate pentahydrate (0.01-0.05 eq). The heterogeneous mixture is stirred vigorously at room temperature for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to give the crude triazole, which is then purified by column chromatography or recrystallization.

Polymerization

The carbon-carbon triple bond of this compound allows it to serve as a monomer in polymerization reactions, leading to conjugated polymers with interesting photophysical and electronic properties.

Free-Radical Polymerization

Free-radical polymerization can be initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in the presence of the monomer. The resulting polymer features a conjugated backbone derived from the polyacetylene structure.

Caption: Key stages of free-radical polymerization.

Experimental Protocol: General Free-Radical Polymerization

This compound (monomer) is placed in a reaction vessel with a suitable solvent (e.g., toluene or bulk monomer). A radical initiator (e.g., AIBN, 0.1-1 mol%) is added. The solution is thoroughly degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization. The vessel is sealed under vacuum or an inert atmosphere and heated in a thermostatically controlled oil bath (typically 60-80 °C for AIBN) for a predetermined time (e.g., 24 hours). After cooling, the viscous solution is diluted with a solvent like THF and poured into a large volume of a non-solvent (e.g., methanol or hexanes) with vigorous stirring to precipitate the polymer. The solid polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven to a constant weight.

Conclusion

This compound demonstrates a rich and varied reactivity profile, making it a powerful tool for synthetic chemists. Its participation in metal-catalyzed coupling reactions allows for the straightforward construction of arylethynes and conjugated diynes. As a dienophile or dipolarophile, it provides access to complex polycyclic and heterocyclic systems through pericyclic reactions. Furthermore, its ability to undergo polymerization opens avenues for the development of novel conjugated materials. The protocols and data summarized in this guide highlight the synthetic utility of this compound and are intended to facilitate its application in research, materials science, and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 4. scribd.com [scribd.com]

- 5. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nickel-catalyzed, cascade cycloadditions of 1-ethynyl-8-halonaphthalenes with nitriles: synthesis, structure, and physical properties of new pyrroloarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glaser coupling - Wikipedia [en.wikipedia.org]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 12. 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Ethynylnaphthalene

This guide provides a comprehensive overview of the chemical and physical properties of 1-ethynylnaphthalene, including its molecular formula, weight, spectroscopic data, and a representative synthetic protocol. This information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Information

This compound, also known as α-naphthylacetylene, is an aromatic hydrocarbon containing a naphthalene ring substituted with an ethynyl group at the 1-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | C₁₂H₈ | [1][2][3] |

| Linear Formula | C₁₀H₇C≡CH | [4] |

| Molecular Weight | 152.19 g/mol | [1][2][4] |

| CAS Number | 15727-65-8 | [1][2][4] |

| Appearance | Colorless solid | [5] |

| Density | 1.070 g/mL at 25 °C | [5] |

| Boiling Point | 270.4 °C at 760 mmHg | [5] |

| Melting Point | 1 °C | [5] |

| Refractive Index (n20/D) | 1.6500 | [5] |

| Flash Point | 57.8 °C (136.0 °F) - closed cup |

Spectroscopic Data

The structural identification of this compound is corroborated by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Citations |

| ¹H NMR | Spectra available for related structures like 1-ethylnaphthalene show characteristic aromatic and substituent protons. | [6][7] |

| ¹³C NMR | Spectral data is available and has been recorded on instruments such as the BRUKER AC-200. | [1] |

| Infrared (IR) Spectroscopy | The IR spectrum of naphthalene shows characteristic peaks for aromatic C-H stretching (3000-3100 cm⁻¹) and ring vibrations. The ethynyl group would introduce a characteristic C≡C-H stretch. | [8][9] |

| Mass Spectrometry (GC-MS) | Mass spectral data is available for this compound. | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[10][11] This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.[10][11][12]

Experimental Protocol: Sonogashira Coupling for this compound Synthesis

This protocol describes the synthesis of this compound from 1-bromonaphthalene and trimethylsilylacetylene, followed by the in-situ removal of the trimethylsilyl (TMS) protecting group.[11][13]

Materials:

-

1-Bromonaphthalene

-

Trimethylsilylacetylene (TMSA)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂)[12]

-

Copper(I) iodide (CuI)

-

A mild base (e.g., triethylamine, Et₃N)

-

Solvent (e.g., tetrahydrofuran, THF, or N-methylpyrrolidinone, NMP)[11]

-

Reagents for TMS deprotection (e.g., potassium carbonate, K₂CO₃, in methanol)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the solvent.

-

Addition of Reagents: Add 1-bromonaphthalene, trimethylsilylacetylene, and the base to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[11]

-

Deprotection: After the coupling reaction is complete, add the deprotection reagent (e.g., a solution of K₂CO₃ in methanol) to the reaction mixture to remove the TMS group, yielding the terminal alkyne.

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationships and Reactivity

The ethynyl group in this compound is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable building block in organic synthesis.

Caption: Key chemical transformations of this compound.

References

- 1. This compound | C12H8 | CID 123357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 15727-65-8|this compound|BLD Pharm [bldpharm.com]

- 4. 1-乙炔萘 - [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-ETHYLNAPHTHALENE(1127-76-0) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.org [mdpi.org]

Methodological & Application

Application Notes and Protocols: 1-Ethynylnaphthalene in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-ethynylnaphthalene in the development of advanced materials. The unique electronic and photophysical properties of the naphthalene moiety, combined with the reactive ethynyl group, make it a valuable building block for a range of applications, including polymers for organic electronics, fluorescent probes, and functionalized surfaces.

Poly(this compound) for Electrochromic Applications

Poly(this compound) is a conjugated polymer that exhibits electrochromism, the ability to change color in response to an electrical potential. This property makes it a candidate for applications such as smart windows, displays, and sensors.

Quantitative Data

While specific quantitative data for the electrochromic performance of pristine poly(this compound) is not extensively reported in the literature, the following table presents typical performance ranges for related polyacetylene and naphthalene-based electrochromic polymers to provide an expected performance benchmark.

| Property | Typical Value Range for Related Polymers |

| Optical Contrast (ΔT%) | 20 - 60% |

| Switching Time (s) | 1 - 5 s |

| Coloration Efficiency (cm²/C) | 100 - 400 |

Experimental Protocol: Fabrication of a Poly(this compound) Electrochromic Device

This protocol describes the fabrication of a simple electrochromic device using a poly(this compound) film.

Materials:

-

This compound monomer

-

Tungsten hexachloride (WCl₆) or other suitable polymerization catalyst

-

Toluene (anhydrous)

-

Indium Tin Oxide (ITO) coated glass slides

-

Electrolyte solution (e.g., 0.1 M LiClO₄ in propylene carbonate)

-

Platinum wire or foil (counter electrode)

-

Ag/AgCl reference electrode

-

Sealing material (e.g., epoxy)

Procedure:

-

Polymer Synthesis (Solution Polymerization):

-

In a glovebox, dissolve this compound monomer in anhydrous toluene.

-

Separately, prepare a solution of the polymerization catalyst (e.g., WCl₆) in toluene.

-

Slowly add the catalyst solution to the monomer solution with vigorous stirring.

-

Allow the polymerization to proceed at room temperature for 24 hours. The solution should become deeply colored.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter and wash the polymer with methanol and dry under vacuum.

-

-

Thin Film Deposition (Spin Coating):

-

Prepare a solution of the synthesized poly(this compound) in a suitable solvent (e.g., chloroform or toluene).

-

Clean the ITO-coated glass slides by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.

-

Treat the cleaned ITO slides with UV-ozone for 15 minutes to improve the surface wettability.

-

Spin-coat the polymer solution onto the conductive side of the ITO slide. The spin speed and time should be optimized to achieve a uniform film of desired thickness.

-

Anneal the film at a moderate temperature (e.g., 80 °C) to remove residual solvent.

-

-

Device Assembly:

-

Assemble a three-electrode electrochemical cell with the poly(this compound) film as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-

Fill the cell with the electrolyte solution (0.1 M LiClO₄ in propylene carbonate).

-

For a sealed device, a second ITO slide can be used as the counter electrode, with the electrolyte gel sandwiched between the two electrodes and sealed at the edges.

-

-

Electrochromic Characterization:

-

Connect the electrodes to a potentiostat.

-

Apply a series of potentials to the working electrode and simultaneously measure the change in optical transmittance using a UV-Vis spectrophotometer.

-

Determine the optical contrast, switching speed, and coloration efficiency from the spectroelectrochemical data.

-

Experimental Workflow

Application Notes and Protocols for the Functionalization of 1-Ethynylnaphthalene

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethynylnaphthalene is a versatile building block in organic synthesis, prized for its reactive terminal alkyne group attached to a rigid, aromatic naphthalene core. This unique structure allows for a variety of functionalization reactions, making it a valuable precursor for the synthesis of complex organic molecules, functional materials, and pharmaceutical intermediates. These application notes provide detailed protocols for three key functionalization reactions of this compound: Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the synthesis of 1-boraphenalenes.

Key Functionalization Reactions

The terminal alkyne of this compound is the primary site for its functionalization. The most common and powerful methods to modify this group include carbon-carbon bond-forming reactions like the Sonogashira coupling and highly efficient "click chemistry" reactions such as the CuAAC. Additionally, intramolecular cyclization can be achieved to generate novel polycyclic aromatic systems.

Sonogashira Coupling: Formation of Aryl-Alkynyl Bonds

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] For this compound, this reaction allows for the direct attachment of various aryl groups to the ethynyl moiety, leading to a wide range of diarylacetylene derivatives.

Experimental Protocol: General Procedure for Sonogashira Coupling

A solution of the aryl halide (1.0 eq) and this compound (1.1 eq) is prepared in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). To this solution, a palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) salt, typically CuI (0.05-0.1 eq), are added.[2] A base, commonly an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is then introduced (2-3 eq). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is worked up by removing the solvent, followed by extraction and purification of the product by column chromatography.[2]

Quantitative Data for Sonogashira Coupling of this compound with Various Aryl Halides

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 25 | 4 | ~90% (estimated) |

| 2 | 4-Bromoanisole | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 60 | 6 | ~85% (estimated) |

| 3 | 1-Iodonaphthalene | Pd(dppf)Cl₂ / CuI | TEA | Toluene | 80 | 8 | ~88% (estimated) |

| 4 | 4-Chlorobenzonitrile | NiCl₂(dppp) | Zn, PPh₃ | DMAc | 100 | 24 | ~75% (estimated) |

Note: Yields are estimated based on typical Sonogashira reactions and may vary depending on the specific reaction conditions and substrate.

Reaction Workflow: Sonogashira Coupling

References

Application Notes and Protocols for 1-Ethynylnaphthalene Derivatives in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-ethynylnaphthalene derivatives in the field of organic electronics. The content covers their synthesis, characterization, and application in various devices, supported by experimental protocols and performance data.

Introduction to this compound Derivatives

This compound is a polycyclic aromatic hydrocarbon containing a reactive ethynyl group, making it a valuable building block for the synthesis of advanced organic materials. Its rigid naphthalene core and the π-conjugated system provided by the ethynyl linkage allow for the construction of molecules with tailored electronic and optical properties. These properties make this compound derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The ability to functionalize both the naphthalene ring and the ethynyl group enables fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance.

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been explored as emissive or host materials in OLEDs. The extended π-conjugation in these molecules can lead to high photoluminescence quantum yields and tunable emission colors. For instance, copolymers incorporating 1,4-naphthalene units have been synthesized and investigated for their electroluminescent properties.

Table 1: Performance of a 1,4-Naphthalene-Based Copolymer in a PVK-Host-Based OLED [1]

| Guest Material (wt% in PVK) | Maximum Luminance (cd/m²) | Luminance Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |

| PNP(1,4)-PT (6%) | ~600 | Enhanced by ~7x vs. PVK | Comparable to PVK |

| PNP(1,4)-TF (6%) | Not specified | Improved | Up to 1% |

Note: PVK (Poly(9-vinyl carbazole)) is a common host material. PNP(1,4)-PT and PNP(1,4)-TF are copolymers containing 1,4-naphthalene units.[1]

Organic Field-Effect Transistors (OFETs)

The rigid, planar structure of this compound derivatives can facilitate ordered molecular packing in the solid state, which is beneficial for charge transport. This makes them suitable for use as the active semiconductor layer in OFETs. While specific data for simple this compound derivatives is still emerging, related naphthalene-based materials have shown promising results. For example, naphthalene bisimides have been investigated as n-channel materials in OFETs, exhibiting electron mobilities on the order of 10⁻² cm²/Vs.[2]

Organic Solar Cells (OSCs)

In the realm of organic photovoltaics, this compound derivatives can be utilized as building blocks for donor or acceptor materials. The ability to tune their absorption spectra and energy levels is key to achieving efficient charge separation and collection. For instance, polymers containing naphthalene units have been designed for use in single-component organic solar cells.

Experimental Protocols

Synthesis of this compound Derivatives via Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] This method is ideal for synthesizing derivatives of this compound.

General Protocol for Sonogashira Coupling:

-

Reaction Setup: To a solution of the aryl halide (e.g., 1-bromonaphthalene) (1.0 eq) in a suitable solvent (e.g., THF or triethylamine) at room temperature, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and a copper co-catalyst (e.g., CuI, 0.025 eq).

-

Addition of Base and Alkyne: Sequentially add a base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (e.g., ethynyltrimethylsilane, 1.1 eq).[1]

-

Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours) or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Dilute the reaction mixture with an organic solvent (e.g., Et₂O) and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by flash column chromatography on silica gel to afford the coupled product.[1]

Synthesis of 1,4-Bis(naphthalen-1-ylethynyl)benzene:

A specific example is the synthesis of 1,4-bis(naphthalen-1-ylethynyl)benzene, which involves the Sonogashira coupling of 1-iodonaphthalene and 1,4-diethynylbenzene.[1]

Caption: General workflow for fabricating a solution-processed OLED.

Protocol for Vacuum-Deposited OFET Fabrication:

-

Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown silicon dioxide layer (SiO₂) as the gate and gate dielectric, respectively. Clean the substrate thoroughly.

-

Source/Drain Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) onto the SiO₂ layer through a shadow mask using thermal evaporation to define the channel length and width.

-

Organic Semiconductor Deposition: Place the substrate in a high-vacuum thermal evaporator and deposit the this compound derivative as the active semiconductor layer. The substrate temperature during deposition can be controlled to influence film morphology. [4]4. Characterization: Transfer the completed device to a probe station for electrical characterization in an inert atmosphere.

DOT Diagram: Bottom-Gate, Top-Contact OFET Structure

Caption: Schematic of a bottom-gate, top-contact OFET device.

Characterization Methods

The synthesized this compound derivatives and the fabricated devices should be thoroughly characterized to understand their properties and performance.

Table 2: Common Characterization Techniques

| Technique | Purpose |

| Material Characterization | |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of synthesized molecules. |

| Mass Spectrometry (MS) | Confirmation of molecular weight. |

| UV-Vis Spectroscopy | To study the absorption properties and determine the optical bandgap. [1] |

| Photoluminescence (PL) Spectroscopy | To investigate the emission properties and quantum yield. |

| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the materials. |

| Device Characterization | |

| Current-Voltage-Luminance (J-V-L) | To measure the electrical and optical characteristics of OLEDs. |

| External Quantum Efficiency (EQE) | To determine the efficiency of OLEDs and OSCs. |

| OFET Transfer and Output Curves | To extract key parameters like charge carrier mobility, on/off ratio, and threshold voltage. [4] |

Conclusion

This compound derivatives represent a versatile class of materials for organic electronics. Their rigid structure, extended π-conjugation, and tunable electronic properties make them suitable for a range of applications. The Sonogashira coupling reaction provides a robust synthetic route to these materials. Further research into the synthesis of novel derivatives and the optimization of device fabrication processes is expected to lead to significant advancements in the performance of organic electronic devices.

References

Troubleshooting & Optimization

Technical Support Center: Palladium-Catalyzed Reactions of 1-Ethynylnaphthalene

Welcome to the technical support center for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions of 1-ethynylnaphthalene. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sonogashira Coupling Reactions

Question 1: My Sonogashira coupling of this compound with an aryl halide is giving a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in Sonogashira couplings involving this compound can stem from several factors. Here’s a systematic troubleshooting approach:

-

Catalyst System: The choice of palladium source and ligand is critical. While Pd(PPh₃)₂Cl₂ is a common catalyst, its efficiency can vary. Consider screening other catalysts. The presence of a copper(I) co-catalyst, typically CuI, is standard in the Sonogashira-Hagihara protocol and often essential for achieving high yields at lower temperatures.[1][2] However, in some cases, copper-free conditions can be advantageous to avoid side reactions.

-

Solvent and Base: The reaction medium must be basic to neutralize the hydrogen halide byproduct.[2] Amines like triethylamine (Et₃N) or diisopropylamine (DIPEA) are frequently used as both the base and solvent or co-solvent. The purity of the amine is crucial; old or oxidized amines can inhibit the reaction. Using a co-solvent like THF or DMF can improve the solubility of reagents.

-

Reaction Conditions: Ensure strictly anaerobic (oxygen-free) conditions, especially when using a copper co-catalyst, to prevent the homocoupling of this compound (Glaser coupling).[3][4][5] This can be achieved by thoroughly degassing the solvent and maintaining an inert atmosphere (Argon or Nitrogen) throughout the reaction. Reaction temperature is another key parameter. While many Sonogashira reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the rate and yield, particularly with less reactive aryl bromides or chlorides.

-

Reagent Purity: The purity of this compound and the aryl halide is paramount. Impurities can poison the catalyst. Ensure your starting materials are pure, for instance by filtration through a short plug of silica gel.

Troubleshooting Workflow for Low Yield in Sonogashira Coupling

Caption: A logical workflow for troubleshooting low yields in Sonogashira coupling reactions.

Question 2: I am observing a significant amount of a side product that I suspect is the homocoupled dimer of this compound. How can I minimize this?

Answer:

The formation of 1,4-di(naphthalen-1-yl)buta-1,3-diyne is a common side reaction in Sonogashira couplings, known as Glaser coupling.[3][4][5] This is an oxidative homocoupling of the terminal alkyne, which is particularly favored under aerobic conditions when a copper co-catalyst is used.

To minimize this side reaction:

-

Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Use Schlenk techniques or a glovebox. Solvents should be thoroughly degassed by methods such as freeze-pump-thaw or by bubbling with an inert gas for an extended period.

-

Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. While these reactions might require higher temperatures or different ligand systems, they eliminate the primary catalyst for Glaser coupling.

-

Order of Addition: Adding the aryl halide to the reaction mixture before adding this compound can sometimes suppress homocoupling by ensuring the palladium catalyst preferentially reacts with the aryl halide.

-

Control of Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.1 to 1.2 equivalents) can help to ensure the complete consumption of this compound in the desired cross-coupling reaction.

Question 3: My reaction mixture turns black and the catalysis seems to stop. What is happening?

Answer:

The formation of a black precipitate is often indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal. This suggests that the palladium(0) species in the catalytic cycle is unstable and agglomerating.

To prevent the formation of palladium black:

-

Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst. If you are using a ligandless system or a simple phosphine ligand like PPh₃, consider switching to a more sterically demanding and/or electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands can better stabilize the monoligated palladium species, which is believed to be the active catalyst, and prevent agglomeration.

-

Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can prevent decomposition by ensuring a sufficient concentration of the active catalytic species is maintained throughout the reaction.

-

Solvent Effects: The solvent can influence the stability of the catalytic species. Experiment with different solvents or solvent mixtures.

-

Temperature Control: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

Heck Coupling Reactions

Question 4: I am trying to perform a Heck reaction between this compound and an acrylate, but I am getting low conversion and multiple products. What should I consider?

Answer:

The Heck reaction with terminal alkynes can be more complex than with simple alkenes. Here are some key points to consider for your reaction with this compound and an acrylate:

-

Regioselectivity: The Mizoroki-Heck reaction can lead to different regioisomers. The choice of catalyst, ligand, and solvent can influence the regioselectivity of the addition of the aryl group to the acrylate.

-

Catalyst and Ligand: For Heck reactions, a variety of palladium sources can be used, including Pd(OAc)₂, PdCl₂(PPh₃)₂, and palladacycles. The choice of ligand is critical for both activity and selectivity. Phosphine ligands are common, but N-heterocyclic carbenes (NHCs) have also shown great promise.

-

Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or an organic base like Et₃N is required to neutralize the acid formed during the reaction. The choice of base can impact the reaction rate and yield.

-

Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used for Heck reactions.

-

Side Reactions: Polymerization of the acrylate can be a significant side reaction, especially at higher temperatures. Adding a polymerization inhibitor, such as hydroquinone, might be beneficial. Also, this compound itself can undergo side reactions under Heck conditions.

Typical Heck Reaction Catalytic Cycle

References

Technical Support Center: Purification of 1-Ethynylnaphthalene and its Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-ethynylnaphthalene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound synthesized via Sonogashira coupling?

Common impurities include unreacted starting materials such as 1-bromonaphthalene, residual palladium and copper catalysts, phosphine ligands, and homocoupled diynes (Glaser coupling byproduct).[1][2] The presence of these impurities can affect downstream applications and analytical characterization.

Q2: this compound is a liquid at room temperature. Can I still use recrystallization for purification?

While this compound itself is a liquid with a melting point of 1°C, some of its derivatives may be solids.[3] For these solid derivatives, recrystallization can be a highly effective purification technique. For liquid this compound, other methods like column chromatography or distillation are more suitable.

Q3: What are the recommended storage conditions for purified this compound?

This compound should be stored at -20°C to minimize degradation.[3] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and polymerization, especially if it will be stored for an extended period.

Q4: My purified this compound is slightly yellow. Is this normal?

While pure this compound is described as a colorless to light yellow liquid, a distinct yellow or brown color may indicate the presence of impurities, possibly polymeric byproducts or oxidized species.[3] Further purification may be necessary if a high-purity, colorless product is required for your application.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of this compound from non-polar impurities (e.g., 1-bromonaphthalene).

-

Possible Cause: The eluent system is too non-polar.

-

Solution: Gradually increase the polarity of the eluent. Start with a non-polar solvent like hexane and slowly introduce a more polar solvent such as ethyl acetate or dichloromethane. A gradient elution can be effective.

Issue 2: The product is eluting too slowly or not at all.

-

Possible Cause: The eluent system is not polar enough, or the compound is strongly interacting with the stationary phase.

-

Solution: Increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. If using silica gel, consider switching to a less polar stationary phase like alumina if strong acidic interactions are suspected.

Issue 3: Tailing of the product spot on TLC analysis of the column fractions.

-

Possible Cause: The compound may be too polar for the silica gel, or the column may be overloaded. Acidic impurities in the silica gel can also cause tailing for certain compounds.

-

Solution: Try adding a small amount of a slightly more polar solvent or a few drops of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve the peak shape. Ensure the amount of crude material loaded is appropriate for the column size.

Troubleshooting Workflow for Column Chromatography

Caption: Troubleshooting workflow for column chromatography purification.

Recrystallization (for solid derivatives)

Issue 1: The compound does not dissolve in the hot solvent.

-

Possible Cause: The chosen solvent is not suitable.

-

Solution: Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents with varying polarities.

Issue 2: The compound "oils out" instead of crystallizing upon cooling.

-

Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The boiling point of the solvent might be higher than the melting point of the compound.

-

Solution: Reheat the solution to dissolve the oil, then add more solvent and allow it to cool more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can help. Ensure the solvent's boiling point is lower than the compound's melting point.

Issue 3: No crystals form upon cooling.

-

Possible Cause: The solution is not saturated enough, or nucleation is not occurring.

-

Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. If these methods fail, you may need to reduce the volume of the solvent by gentle heating and then allow it to cool again.

Troubleshooting Workflow for Recrystallization

Caption: Troubleshooting workflow for recrystallization of solid derivatives.

Experimental Protocols

Protocol 1: Column Chromatography of this compound

This protocol is a general guideline and may need to be optimized based on the specific impurities present in the crude material.

1. Materials and Equipment:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp

-

Collection tubes

-

Rotary evaporator

2. Procedure:

-

TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 99:1, 98:2, 95:5) to find an eluent that gives good separation between the product and impurities (Rf of the product should be around 0.3-0.4).

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica gel to settle, ensuring a level and compact bed. Drain the excess hexane until the solvent level is just above the silica gel.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully load the solution onto the top of the silica gel bed.

-

Elution: Begin eluting with the chosen hexane/ethyl acetate mixture. Apply gentle air pressure if necessary to maintain a steady flow rate.

-

Fraction Collection: Collect fractions in test tubes. Monitor the separation by periodically spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

-

Product Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary:

| Parameter | Value/Range |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 100:0 to 95:5) |

| Sample Load | ~1 g crude per 20-30 g silica gel |

| Elution Mode | Isocratic or Gradient |

| Detection | TLC with UV visualization (254 nm) |

Protocol 2: Recrystallization of a Solid this compound Derivative

This protocol provides a general method for the recrystallization of a solid derivative. The choice of solvent is crucial and needs to be determined experimentally.

1. Materials and Equipment:

-

Crude solid derivative of this compound

-

Recrystallization solvent (e.g., ethanol, methanol, hexane, toluene, or a mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

2. Procedure:

-

Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

-

Drying: Allow the crystals to air-dry on the filter paper or dry them in a desiccator.

Quantitative Data Summary:

| Parameter | Guideline |

| Solvent Choice | High solubility at high temp, low solubility at low temp |

| Cooling Rate | Slow cooling is preferred for larger, purer crystals |

| Washing | Use a minimal amount of ice-cold solvent |

| Drying | Air-dry or use a desiccator under vacuum |

References

Technical Support Center: Optimizing CuAAC Reactions with 1-Ethynylnaphthalene

Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 1-ethynylnaphthalene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions for this specific sterically hindered alkyne.

Frequently Asked Questions (FAQs)

Q1: Why is my CuAAC reaction with this compound showing low to no conversion?

A1: Low conversion with this compound in CuAAC reactions can stem from several factors, often exacerbated by its steric bulk. Here are the primary aspects to investigate:

-

Catalyst System: The choice of copper source and ligand is critical. For sterically hindered alkynes, standard conditions may not be optimal. Consider using more active catalyst systems, such as those with N-heterocyclic carbene (NHC) ligands, which have shown high efficiency even with bulky substrates.[1][2]

-

Ligand Choice and Concentration: The ligand not only accelerates the reaction but also prevents the formation of inactive copper aggregates. For this compound, a ligand that can effectively coordinate the bulky alkyne to the copper center is crucial. Tris(triazolylmethyl)amine derivatives like THPTA are commonly used in aqueous systems, while other specialized ligands may be required in organic solvents.[3][4] Ensure the ligand-to-copper ratio is optimized; an excess of a strongly coordinating ligand can sometimes inhibit the reaction.[3]

-

Solvent and Solubility: this compound has poor solubility in purely aqueous media. Ensure that your chosen solvent or solvent mixture can fully dissolve all reactants. Common solvent systems include mixtures of water with t-BuOH, DMSO, DMF, or THF.[5] The reaction rate is often enhanced in polar, coordinating solvents.[3][6]

-

Oxygen Sensitivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen. While a reducing agent like sodium ascorbate is used to regenerate Cu(I), it's good practice to minimize oxygen exposure by capping the reaction vessel or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][8]

-

Temperature: While many CuAAC reactions proceed efficiently at room temperature, increasing the reaction temperature (e.g., to 40-60 °C) can often overcome the activation energy barrier for less reactive or sterically hindered substrates.[5]

Q2: I am observing significant amounts of a side product. What is it and how can I prevent it?

A2: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne (Glaser coupling) to form a diyne. This is catalyzed by Cu(II) ions in the presence of oxygen.

-

Prevention:

-

Ensure sufficient reducing agent: Use an adequate amount of sodium ascorbate to maintain a low concentration of Cu(II). A common starting point is to use sodium ascorbate in excess relative to the copper catalyst.[7][8]

-

Minimize oxygen: As mentioned above, reducing the amount of dissolved oxygen in the reaction mixture will suppress this side reaction.

-

Ligand effect: A well-chosen ligand can stabilize the Cu(I) oxidation state and reduce the propensity for oxidative side reactions.

-

Q3: What are the recommended starting conditions for a CuAAC reaction with this compound?

A3: A good starting point for optimizing your reaction is to use a well-established protocol and then systematically vary the parameters. Below is a general protocol that can be adapted.

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol is a general guideline and may require optimization for your specific azide substrate.

Materials:

-

This compound

-

Azide counterpart

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

-

Solvent (e.g., a mixture of t-BuOH and water, or DMSO)

-

Reaction vessel (e.g., vial with a screw cap)

Procedure:

-

Reactant Preparation:

-

In the reaction vessel, dissolve this compound (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent. Ensure complete dissolution.

-

-

Catalyst Preparation (pre-mixing is recommended):

-

Initiation of the Reaction:

-

Add the catalyst solution to the mixture of the alkyne and azide.

-

Add a freshly prepared solution of sodium ascorbate (e.g., 10-20 mol%) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.[8]

-

-

Reaction Conditions:

-

Seal the reaction vessel and stir the mixture at room temperature or an elevated temperature (e.g., 40-60 °C).

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

-

Once the reaction is complete, the product can be isolated by standard procedures such as extraction, filtration (if the product precipitates), or chromatography.

-

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Inactive catalyst (Cu(II) formation).2. Poor solubility of reactants.3. Insufficient reaction temperature.4. Steric hindrance of this compound.5. Catalyst poisoning (e.g., by thiols). | 1. Use a fresh solution of sodium ascorbate; degas the solvent; work under an inert atmosphere.2. Change the solvent system (e.g., increase the proportion of organic co-solvent like DMSO or DMF).3. Increase the reaction temperature in increments (e.g., to 40 °C, then 60 °C).4. Increase catalyst and ligand loading; screen different ligands (e.g., NHC-based ligands).5. Purify reactants; if thiols are present in a biomolecule, consider using protecting groups or specific thiol-tolerant ligands. |

| Formation of Alkyne Homocoupling Byproduct | 1. Presence of oxygen.2. Insufficient reducing agent.3. High concentration of Cu(II). | 1. Degas the reaction mixture; use an inert atmosphere.2. Increase the amount of sodium ascorbate.3. Ensure the pre-formation of the Cu(I)-ligand complex before adding it to the reaction mixture. |

| Reaction Stalls Before Completion | 1. Catalyst deactivation over time.2. Product precipitation inhibiting further reaction. | 1. Add a second portion of the catalyst and sodium ascorbate.2. Use a solvent system where the product remains soluble. |

| Inconsistent Results | 1. Variability in reagent quality (especially the copper source and sodium ascorbate).2. Presence of trace impurities.3. Inconsistent reaction setup (e.g., exposure to air). | 1. Use high-purity reagents; use freshly prepared sodium ascorbate solution.2. Ensure all reactants and solvents are pure.3. Standardize the experimental procedure, including degassing and inert atmosphere techniques. |

Data Presentation: Recommended Reaction Parameters

The optimal conditions for CuAAC reactions can vary widely depending on the specific substrates and desired outcome. The following table summarizes common ranges for key parameters.

| Parameter | Typical Range | Notes for this compound |

| Copper Source | CuSO₄·5H₂O, CuI, CuBr | CuSO₄ with a reducing agent is convenient.[10] |

| Catalyst Loading (mol%) | 0.1 - 5 mol% | May require higher loading (e.g., 2-5 mol%) due to steric hindrance. |

| Ligand | THPTA, TBTA, NHCs, various nitrogen-based ligands | NHC-based ligands have shown promise for sterically hindered alkynes.[1][2] For aqueous systems, THPTA is a good starting point.[11] |

| Ligand:Copper Ratio | 1:1 to 5:1 | A higher ratio (e.g., 5:1) can help stabilize Cu(I) and prevent aggregation.[7][9] |

| Reducing Agent | Sodium Ascorbate | Typically used in excess (e.g., 2-5 equivalents relative to copper). |

| Solvent | t-BuOH/H₂O, DMSO/H₂O, DMF, neat | A solvent that ensures solubility of the hydrophobic this compound is crucial. DMSO is often a good choice.[5] |

| Temperature | Room Temperature to 80 °C | Start at room temperature and increase if the reaction is sluggish. |

| Reactant Concentration | 0.01 M - 1 M | Higher concentrations generally lead to faster reaction rates. |

Visualizations

Experimental Workflow

References

- 1. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uh-ir.tdl.org [uh-ir.tdl.org]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jenabioscience.com [jenabioscience.com]

- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 11. broadpharm.com [broadpharm.com]

How to avoid homocoupling of 1-Ethynylnaphthalene in coupling reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate the homocoupling of 1-ethynylnaphthalene in various coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling of this compound

Undesired homocoupling (Glaser coupling) is a common side reaction when working with terminal alkynes like this compound, leading to the formation of 1,4-di(naphthalen-1-yl)buta-1,3-diyne. This guide provides a systematic approach to troubleshoot and mitigate this issue.

Problem: Significant formation of the homocoupled diyne byproduct is observed.

Initial Assessment Workflow:

Caption: Troubleshooting workflow for diagnosing and resolving this compound homocoupling.

| Parameter | Troubleshooting Step | Rationale |

| Atmosphere | Ensure rigorous exclusion of oxygen. Use a robust inert gas (N2 or Ar) atmosphere. Degassing solvents and reactants is critical. A hydrogen/nitrogen or hydrogen/argon atmosphere can reduce homocoupling to as low as 2%.[1] | Oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser coupling), which is a primary competing reaction, especially in the presence of copper(I) catalysts.[1] |

| Catalyst System | Copper-Free Conditions: If using a Sonogashira reaction, switch to a copper-free protocol.[2][3][4] Reduce Copper Loading: If copper is essential, minimize its concentration (e.g., < 5 mol%). | The copper(I) co-catalyst is a key promoter of Glaser coupling.[3][5] Removing it from the reaction mixture is a direct way to prevent this side reaction. |

| Reaction Kinetics | Slow Addition: Add this compound to the reaction mixture slowly using a syringe pump. | Keeping the instantaneous concentration of the terminal alkyne low disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[6][7] |

| Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient, particularly with highly reactive coupling partners (e.g., aryl iodides).[8] | Higher temperatures can increase the rate of the undesired homocoupling reaction. |

| Ligands & Base | Ligand Choice: In copper-catalyzed systems, the choice of ligand can influence the extent of homocoupling. Bidentate ligands like TMEDA are often used in Glaser-Hay couplings.[9][10] For Sonogashira, bulky, electron-rich phosphine ligands can promote the desired cross-coupling.[11][12] Base Selection: The choice of amine base can impact the reaction outcome.[6] | Ligands modulate the properties and reactivity of the metal catalysts. The base is crucial for the deprotonation of the terminal alkyne to form the acetylide. |

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling of this compound?

A1: The primary cause is the copper-catalyzed oxidative dimerization of the terminal alkyne, a reaction known as the Glaser or Glaser-Hay coupling.[10][13] This process is significantly accelerated by the presence of oxygen.[1] In the context of Sonogashira reactions, which often use a copper(I) co-catalyst, this homocoupling is a common side reaction.[5]

Q2: How can I completely avoid using copper in my Sonogashira coupling?

A2: Several copper-free Sonogashira protocols have been developed.[3][4][14] These methods typically rely on a palladium catalyst and a suitable base (often an amine) in an appropriate solvent. The absence of the copper co-catalyst inherently prevents the Glaser homocoupling pathway.[3]

Q3: Can protecting the alkyne help, and when is it appropriate?

A3: Yes, protecting the terminal alkyne with a bulky silyl group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, is a very effective strategy. The protected alkyne cannot undergo homocoupling. This approach involves two additional steps: protection of this compound before the coupling reaction and deprotection after the coupling is complete. This is particularly useful when other methods to suppress homocoupling are insufficient or when the coupling partner is of high value.

Q4: What is the effect of the aryl halide (I, Br, Cl) on the rate of homocoupling?

A4: The reactivity of the aryl halide in Sonogashira couplings generally follows the order: I > Br > Cl.[8] When a less reactive aryl halide (like a bromide or chloride) is used, the rate of the desired cross-coupling reaction is slower. This slower consumption of the alkyne can provide more opportunity for the competing homocoupling reaction to occur, especially if reaction conditions are not optimized to suppress it.[6]

Q5: Are there any specific solvents that can help reduce homocoupling?

A5: While the primary factors are the exclusion of oxygen and the presence of copper, the solvent can play a role. The Hay coupling, a modification of the Glaser coupling, uses a CuCl-TMEDA complex which is soluble in a wider range of organic solvents.[13][15] For Sonogashira reactions, solvents like THF, toluene, or DMF are common. The choice of solvent can influence catalyst stability and reactivity, so screening solvents may be beneficial in complex cases.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to eliminate the possibility of copper-catalyzed homocoupling.

Reaction Scheme:

Caption: General scheme for copper-free Sonogashira coupling.

Materials:

-

This compound

-

Aryl halide (iodide or bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Anhydrous, degassed solvent (e.g., THF, toluene)

-

Anhydrous, degassed amine base (e.g., triethylamine, diisopropylamine)

Procedure:

-

To a dry Schlenk flask under a positive pressure of nitrogen or argon, add the aryl halide (1.0 eq.), the palladium catalyst (1-5 mol%), and the anhydrous, degassed solvent.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the anhydrous, degassed amine base (2-3 eq.).

-

In a separate flask, prepare a solution of this compound (1.1-1.5 eq.) in the same anhydrous, degassed solvent.

-

Using a syringe pump, add the this compound solution to the reaction mixture over a period of 1-4 hours.

-

Monitor the reaction by TLC or GC-MS. If the reaction is sluggish at room temperature, it can be gently heated (40-80 °C).

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water or a mild aqueous acid (e.g., NH₄Cl solution) to remove the amine hydrohalide salt.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling with Minimized Homocoupling (Low Copper, Inert Atmosphere)

This protocol uses a copper co-catalyst but incorporates measures to suppress homocoupling.

Materials:

-

This compound

-

Aryl halide (iodide is preferred)

-